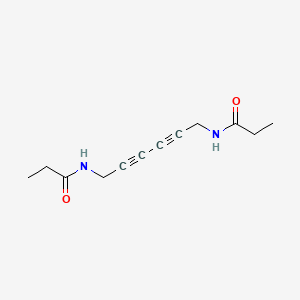
N,N'-(Hexa-2,4-diyne-1,6-diyl)dipropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide is a unique organic compound characterized by its diacetylene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide typically involves the reaction of hexa-2,4-diyne-1,6-diamine with propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketones.
Reduction: Reduction reactions typically yield the corresponding alkanes or alkenes, depending on the reducing agent used.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amides.
Wissenschaftliche Forschungsanwendungen
N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide exerts its effects involves interactions with various molecular targets. The diacetylene backbone allows for conjugation and electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules. The amide groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
N,N’-(Hexa-2,4-diyne-1,6-diyl)bis(trifluoromethanesulfonamide): Similar diacetylene backbone but with trifluoromethanesulfonamide groups instead of propanamide groups.
2,4-Hexadiyne-1,6-diol: A related compound with hydroxyl groups instead of amide groups.
Uniqueness: N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide is unique due to its specific amide functional groups, which confer distinct chemical and biological properties. The presence of the diacetylene backbone also provides unique electronic properties, making it valuable in materials science and electronic applications .
Eigenschaften
CAS-Nummer |
116430-11-6 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
N-[6-(propanoylamino)hexa-2,4-diynyl]propanamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-11(15)13-9-7-5-6-8-10-14-12(16)4-2/h3-4,9-10H2,1-2H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
AHZLGTLOGHGGLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NCC#CC#CCNC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


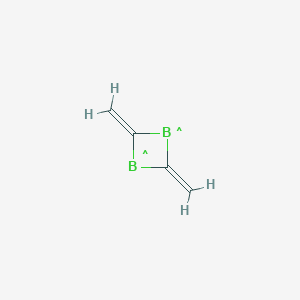

![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
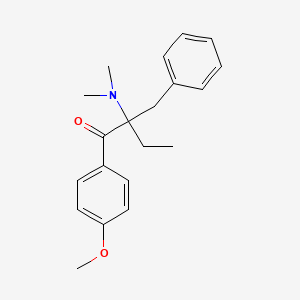

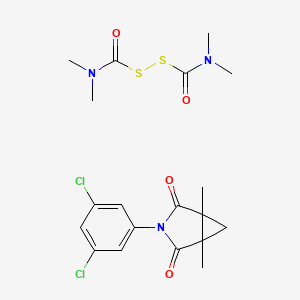
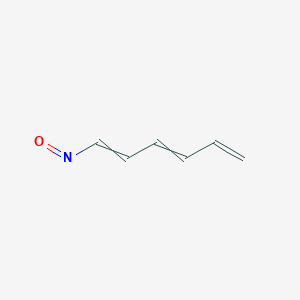
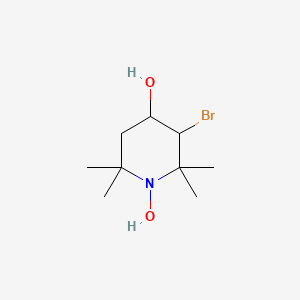
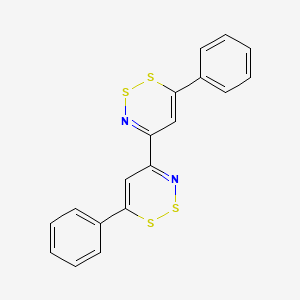
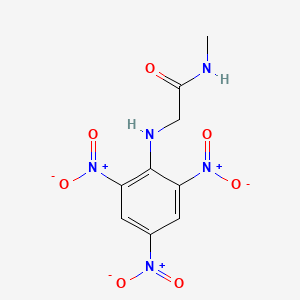
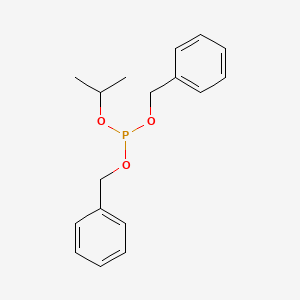

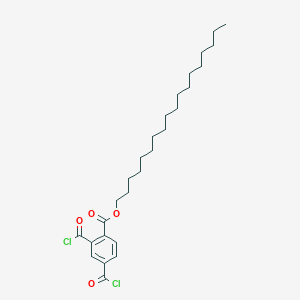
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
